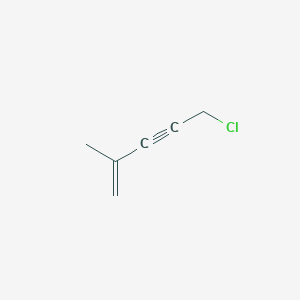

5-Chloro-2-methylpent-1-en-3-yne

Description

Properties

CAS No. |

25789-33-7 |

|---|---|

Molecular Formula |

C6H7Cl |

Molecular Weight |

114.57 g/mol |

IUPAC Name |

5-chloro-2-methylpent-1-en-3-yne |

InChI |

InChI=1S/C6H7Cl/c1-6(2)4-3-5-7/h1,5H2,2H3 |

InChI Key |

MPZMWLRAWHSPTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C#CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpent-1-en-3-yne can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-1-en-3-yne using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, which leads to the formation of chloro(4-methylpent-3-en-1-ynyl)carbene, a precursor to the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpent-1-en-3-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated products.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Chloro-2-methylpent-1-en-3-yne has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpent-1-en-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom and the triple bond, which can participate in various chemical transformations. These interactions can lead to the formation of reactive intermediates, such as carbenes, which can further react with other molecules to produce desired products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Chloro-2-methylpent-1-en-3-yne and analogous compounds from the evidence:

Key Observations:

- Ene-Yne vs. Heterocyclic Systems : Unlike the target compound, the thiophene derivative in incorporates sulfur heterocycles and a cyclopentene ring, which enhance aromaticity and alter electronic properties. The chlorine substituents in both compounds may similarly influence electrophilic substitution reactivity.

- Polarity and Solubility: The amide and nitro groups in 5-Chloro-N-(4-nitrophenyl)pentanamide increase polarity compared to the nonpolar ene-yne system of the target compound. This suggests divergent solubility profiles (e.g., polar solvents vs. hydrocarbons).

- Steric Effects: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate features bulky phenyl groups that hinder reactivity at the triple bond, whereas the target compound’s methyl group at C2 may impose milder steric constraints.

Reactivity and Stability

- Chlorine Substituents : The electron-withdrawing chlorine in the target compound likely stabilizes the alkyne via inductive effects, similar to its role in the thiophene derivative . However, in the nitro-containing amide , chlorine’s effect is compounded by the nitro group, drastically altering reaction pathways (e.g., nucleophilic acyl substitution vs. alkyne addition).

- Conjugated Systems: The ene-yne conjugation in the target compound may facilitate resonance stabilization, contrasting with isolated triple bonds in the diphenylpent-2-ynoate , which lacks such conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.